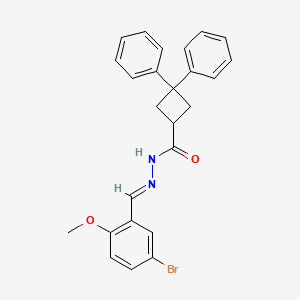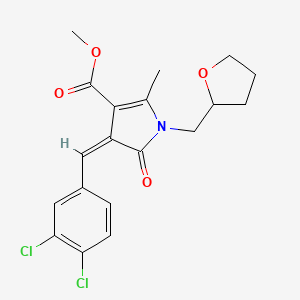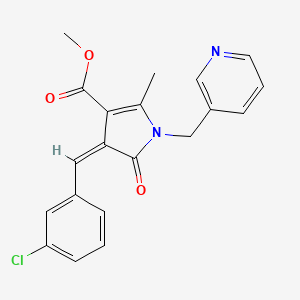
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide
Overview
Description
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide, also known as BMDCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMDCC belongs to the class of cyclobutane-based hydrazones and exhibits promising pharmacological properties.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide is not fully understood. However, studies suggest that this compound exerts its pharmacological effects by interacting with specific molecular targets. This compound has been found to inhibit the activity of enzymes involved in cancer growth and inflammation. It has also been reported to induce cell death in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. Additionally, this compound has been reported to have antibacterial activity by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide exhibits several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory with a high yield. This compound has been found to have low toxicity in vitro and in vivo, making it a safe compound for use in research studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to investigate the efficacy of this compound in various types of cancer and to understand its mechanism of action. Additionally, this compound has been found to have anti-inflammatory and antibacterial properties, which could be explored further for the development of new therapeutics. Further studies are also needed to improve the solubility of this compound to facilitate its administration in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound with promising pharmacological properties. It has been studied extensively for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial effects. This compound exerts its pharmacological effects by interacting with specific molecular targets. While this compound exhibits several advantages as a research tool, its poor solubility in water is a limitation. Future research on this compound could lead to the development of new therapeutics for various diseases.
Scientific Research Applications
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide has been studied extensively for its potential therapeutic applications. Various studies have reported its anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,3-diphenylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2/c1-30-23-13-12-22(26)14-18(23)17-27-28-24(29)19-15-25(16-19,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,17,19H,15-16H2,1H3,(H,28,29)/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSVUZDDITMFN-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2CC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2CC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898790.png)
amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3898793.png)


![8-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3898845.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3898853.png)

![1-{3-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]propyl}piperidine-3-carboxamide](/img/structure/B3898879.png)
![5-methyl-4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3898885.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898895.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898907.png)